molecular formula C6H6OS B494441 4-Methylthiophene-3-carbaldehyde CAS No. 765-77-5

4-Methylthiophene-3-carbaldehyde

Cat. No.: B494441
CAS No.: 765-77-5
M. Wt: 126.18g/mol
InChI Key: LFXBQQUFGBBKJY-UHFFFAOYSA-N
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Description

4-methylthiophene-3-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and drug discovery research. Its structure, featuring both an aldehyde and a thiophene ring, makes it a valuable precursor for synthesizing complex molecules with potential biological activity. This compound serves as a key intermediate in the development of novel thiazole derivatives, which have been investigated as potent anti-α-glucosidase agents for the management of Type 2 diabetes . The aldehyde group readily undergoes condensation reactions to form Schiff base ligands, which are crucial in creating compounds for catalytic and biological studies, including those with potential anticancer and antibacterial properties . The broader class of thiophene-based compounds, to which this reagent belongs, is recognized for significant anti-inflammatory activity, often acting through the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . Furthermore, thiophene carboxamide scaffolds derived from similar aldehydes are being actively explored in antiproliferative evaluations against various cancer cell lines, with mechanisms of action that can include caspase activation and induction of apoptosis . As a privileged structure in drug design, this compound provides researchers with a critical starting point for generating new chemical entities aimed at a range of therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXBQQUFGBBKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 4 Methylthiophene 3 Carbaldehyde

Aldehyde Group Functionalization Reactions

The aldehyde group in 4-methylthiophene-3-carbaldehyde is a key site for various functionalization reactions, enabling the construction of more complex molecular architectures.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon of the aldehyde is a fundamental transformation.

Grignard Reaction: The reaction of this compound with Grignard reagents (R-MgX) leads to the formation of secondary alcohols. The choice of the Grignard reagent determines the nature of the R group introduced.

Barbier Coupling: Similar to the Grignard reaction, the Barbier reaction involves the in-situ formation of an organometallic reagent, typically from a metal (like zinc, tin, or indium) and an alkyl halide, which then adds to the aldehyde. This one-pot procedure can be advantageous in certain synthetic contexts. A study on reductive arylation has shown that heteroaryl aldehydes, including a thiophene (B33073) derivative, can participate in such coupling reactions. acs.org

Condensation Reactions

Condensation reactions involving the aldehyde group are widely used to form new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of this compound with active methylene (B1212753) compounds in the presence of a basic catalyst. mychemblog.compurechemistry.org It is a valuable method for the synthesis of α,β-unsaturated compounds. mychemblog.compurechemistry.org The reaction proceeds through a nucleophilic addition followed by dehydration. mychemblog.com The choice of catalyst, which can range from weak bases to amines and their salts, is crucial for the reaction's success. mychemblog.com This reaction has been utilized in the synthesis of various chemical intermediates and polymers. mychemblog.compurechemistry.org A one-pot Knoevenagel condensation has been described as a method to introduce an aldehyde group after a coupling reaction. vulcanchem.com

Henry Nitroaldol Reaction: The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde, resulting in the formation of a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a classic method for carbon-carbon bond formation. wikipedia.org The reaction is reversible, and the conditions can be tuned to favor the desired product. wikipedia.org Various catalysts, including metal complexes and organic bases, have been employed to promote this transformation. researchgate.netosti.gov The products of the Henry reaction are valuable synthetic intermediates that can be further transformed into other functional groups. wikipedia.org

Schiff Base Formation: this compound readily reacts with primary amines to form Schiff bases (imines). This condensation reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent. ijcrt.org Schiff bases derived from thiophene derivatives have been synthesized and characterized, often for their potential biological activities and as ligands for metal complexes. nih.govresearchgate.netnih.govekb.eg

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using various reducing agents.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes to primary alcohols. libretexts.orgmasterorganicchemistry.com NaBH₄ is a milder reducing agent and is often preferred for its selectivity, while LiAlH₄ is more powerful and can reduce a wider range of functional groups. libretexts.orgdavuniversity.org The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a chemoselective reduction of aldehydes and ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol. numberanalytics.comwikipedia.orgambeed.comrsc.org The reaction is reversible and proceeds through a six-membered ring transition state. numberanalytics.comwikipedia.org It is valued for its use of a cheap and environmentally friendly metal catalyst. wikipedia.org Bidentate aluminum alkoxides have been shown to be highly efficient catalysts for this reaction. organic-chemistry.org

Olefination Reactions

Olefination reactions convert the carbonyl group into a carbon-carbon double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a phosphonate (B1237965) carbanion to react with an aldehyde, typically yielding an (E)-alkene with high stereoselectivity. nrochemistry.comwikipedia.org The HWE reaction is a powerful tool for the synthesis of alkenes and has been widely applied in the synthesis of natural products. conicet.gov.arclockss.org It is known for its reliability and the ease of removal of the phosphate (B84403) byproduct. wikipedia.org

Julia-Kocienski Olefination: This modified Julia olefination involves the reaction of a benzothiazol-2-yl sulfone with an aldehyde to produce an alkene, often with high (E)-selectivity. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org It has become a key method in the synthesis of complex natural products. mdpi.com

McMurry Coupling: The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of symmetrical alkenes and for intramolecular cyclizations. wikipedia.orgorgsyn.org The reaction proceeds via a pinacol-type intermediate. wikipedia.orgorganic-chemistry.org

Cycloaddition Reactions

Paternò-Büchi Reaction: This is a photochemical [2+2] cycloaddition reaction between a carbonyl compound and an alkene, leading to the formation of an oxetane. While specific examples with this compound are not prevalent in the searched literature, this reaction represents a potential pathway for creating four-membered heterocyclic rings.

Thiophene Ring System Functionalization and Modifications

The thiophene ring in this compound can also undergo various functionalization reactions, although the presence of the deactivating aldehyde group can influence the regioselectivity of these transformations. Traditional methods for functionalizing thiophenes include electrophilic aromatic substitution and metal-halogen exchange. mdpi.com More modern approaches often utilize palladium-catalyzed cross-coupling reactions. nih.gov

Direct C-H functionalization has emerged as a powerful tool for modifying thiophene rings. researchgate.net For instance, palladium-catalyzed direct arylation can be used to introduce aryl groups at specific positions on the thiophene ring. rsc.org The regioselectivity of these reactions can often be controlled by the choice of directing groups and reaction conditions. For example, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a series of directed lithiation reactions starting from thiophene. mdpi.com Suzuki-Miyaura cross-coupling is another widely used method for forming carbon-carbon bonds on the thiophene ring. nih.gov

Substitution Reactions at Various Ring Positions

The thiophene ring, an aromatic heterocycle, exhibits reactivity patterns analogous to benzene, undergoing electrophilic substitution reactions. The position of substitution on the this compound ring is directed by the electronic properties of the existing substituents. The methyl group at position 4 is an activating group and directs electrophiles to the ortho and para positions (primarily the 5-position), while the carbaldehyde group at position 3 is a deactivating group and directs incoming groups to the meta position (the 5-position). Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 5-position. chemenu.comchemenu.com

Visible-light-induced C(sp³)–H bromination of 4-methylthiophene derivatives has been demonstrated using a hydrogen peroxide-hydrogen bromide system, offering a method for benzylic bromination. researchgate.net This suggests that the methyl group of this compound could potentially undergo radical substitution under specific conditions.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also possible, particularly when the ring is activated by electron-withdrawing groups and a good leaving group is present. masterorganicchemistry.com For instance, a chloro-substituted thienopyrimidine can undergo nucleophilic substitution by an amino acid. researchgate.net While direct nucleophilic substitution on this compound itself is less common, derivatization to introduce a suitable leaving group could enable such reactions.

Amide-directed lithiation is another strategy to achieve substitution on the thiophene ring. For example, N-phenyl-5-propylthiophene-2-carboxamide can be lithiated at the 3-position and subsequently quenched with an electrophile like DMF to introduce a formyl group. researchgate.net This methodology could potentially be adapted for the functionalization of this compound derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to thiophene derivatives. rsc.orgmdpi.comuwindsor.ca These reactions typically involve an organohalide or triflate derivative of the thiophene.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. iitk.ac.inorganic-chemistry.orgambeed.com A bromo-substituted derivative of this compound could be coupled with various alkenes to introduce unsaturated side chains. The reaction is typically catalyzed by a palladium complex in the presence of a base. clockss.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. researchgate.net A boronic acid or ester derivative of this compound could be prepared and coupled with various aryl or vinyl halides. Conversely, a halo-substituted this compound can react with different boronic acids. For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids has been reported to yield both monosubstituted and disubstituted products. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orgrsc.orgsioc-journal.cnscirp.org This reaction, catalyzed by palladium and a copper co-catalyst, would allow for the introduction of alkyne functionalities onto the this compound scaffold, starting from a halogenated derivative. Copper-free Sonogashira protocols have also been developed. nih.govrsc.org

A summary of representative palladium-catalyzed cross-coupling reactions involving thiophene derivatives is presented below:

Coupling ReactionThiophene SubstrateCoupling PartnerCatalyst SystemProduct Type
HeckBromo-substituted thiopheneAlkenePd catalyst, baseSubstituted alkene
SuzukiBromo-substituted thiopheneArylboronic acidPd(PPh₃)₄, K₃PO₄Biarylthiophene
SonogashiraHalo-substituted thiopheneTerminal alkynePd catalyst, Cu(I) cocatalyst, amine baseAryl-alkyne

Construction of Complex Heterocyclic Systems

The aldehyde functionality of this compound is a versatile handle for the construction of more complex heterocyclic systems.

Thienopyrimidines, which are bicyclic systems containing fused thiophene and pyrimidine (B1678525) rings, are of significant interest due to their diverse biological activities. ekb.egresearchgate.netnih.gov One common route to thieno[2,3-d]pyrimidines involves the cyclization of 2-aminothiophene-3-carboxamide (B79593) or ester derivatives. ekb.egmdpi.comiaea.org The Gewald reaction provides a direct route to substituted 2-aminothiophenes, which are key precursors for thienopyrimidines. thieme-connect.dewikipedia.orgorganic-chemistry.orgresearchgate.netarkat-usa.org

For instance, the reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with isothiocyanates, followed by cyclization, yields thieno[2,3-d]pyrimidinone derivatives. ekb.eg Similarly, condensation of 2-aminothiophene-3-carboxamides with aldehydes can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.net

A general scheme for the synthesis of thienopyrimidines is as follows:

Starting Material: 2-Amino-4-methylthiophene-3-carboxylate or carboxamide derivative.

Reagent: Aldehyde, isothiocyanate, or other suitable cyclizing agent.

Conditions: Various conditions, including heating, microwave irradiation, or the use of catalysts like hydrochloric acid or piperidine, have been employed. ekb.egresearchgate.net

The aldehyde group of this compound can be used to construct thiazole (B1198619) rings, which are five-membered heterocyclic compounds containing sulfur and nitrogen. analis.com.my A common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.commdpi.comresearchgate.net

A synthetic route to thiazole derivatives from this compound could involve its conversion to a thiosemicarbazone, followed by reaction with an α-haloketone. dergipark.org.trresearchgate.netdntb.gov.uaconsensus.appcumhuriyet.edu.tr This approach has been used to synthesize a series of thiazole derivatives containing a 3-methylthiophene (B123197) carbaldehyde moiety. dntb.gov.uaconsensus.appcumhuriyet.edu.tr

A representative synthesis of thiazole derivatives is outlined below:

StepReactantsConditionsProduct
1This compound, ThiosemicarbazideEthanol, RefluxThis compound thiosemicarbazone
2This compound thiosemicarbazone, Substituted α-bromoacetophenone-Thiazole derivative

While direct derivatization of this compound to 1,3,4-oxadiazole (B1194373) hybrids is not extensively documented in the provided results, the general synthetic strategies for 1,3,4-oxadiazoles can be inferred. Typically, 1,3,4-oxadiazoles are synthesized from the cyclization of N-acylhydrazones or by the reaction of acid hydrazides with orthoesters.

A plausible pathway would involve the oxidation of this compound to the corresponding carboxylic acid, followed by conversion to the acid hydrazide. This acid hydrazide could then be reacted with various reagents to form the 1,3,4-oxadiazole ring.

N-acylhydrazones are a class of compounds characterized by the -C(O)NHN=CH- functional group and are known for their interesting biological properties. scielo.brresearchgate.netejbps.comresearchgate.netekb.eg The synthesis of N-acylhydrazone derivatives from this compound would typically involve a two-step process.

First, the aldehyde would be converted to a hydrazide. A common method is the hydrazinolysis of the corresponding ester. scielo.br For example, methyl 3-amino-4-methylthiophene-2-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to form 3-amino-4-methylthiophene-2-carbohydrazide. scielo.brresearchgate.net

In the second step, this key carbohydrazide (B1668358) intermediate is condensed with various functionalized aldehydes under acidic catalysis to afford the target N-acylhydrazone derivatives. scielo.brresearchgate.net This approach has been successfully used to prepare a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives in good yields. scielo.brresearchgate.net

The general synthetic scheme is as follows:

StepStarting MaterialReagent(s)ConditionsIntermediate/ProductYield Range
1Methyl 3-amino-4-methylthiophene-2-carboxylateHydrazine hydrateEthanol, Reflux3-Amino-4-methylthiophene-2-carbohydrazide74.1% researchgate.net
23-Amino-4-methylthiophene-2-carbohydrazideFunctionalized aldehydesEthanol, HCl (cat.), r.t.N-Acylhydrazone derivatives42.4-95.5% researchgate.net

Chalcone (B49325) Derivatives Formation

The primary route for the synthesis of chalcones from this compound is the Claisen-Schmidt condensation. This classic reaction involves the base-catalyzed condensation of an aldehyde that lacks α-hydrogens, such as our thiophene-based aldehyde, with a ketone that possesses α-hydrogens, typically a substituted acetophenone (B1666503). The reaction proceeds via an aldol (B89426) condensation mechanism, followed by a dehydration step to yield the characteristic α,β-unsaturated ketone structure of a chalcone.

The general reaction scheme involves dissolving the thiophene carbaldehyde and a substituted acetophenone in a suitable solvent, commonly ethanol. A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is then added to the solution to catalyze the reaction. The mixture is typically stirred at room temperature for several hours until a precipitate, the chalcone derivative, is formed.

General Reaction Scheme:

Generated code

Scheme depicting the base-catalyzed condensation of thiophene-3-carbaldehyde and a substituted acetophenone.

Research Findings on Thiophene-3-carbaldehyde Chalcone Synthesis

Detailed studies on thiophene-3-carbaldehyde have demonstrated its successful condensation with various acetophenone derivatives to produce a range of chalcones. In a typical procedure, equimolar amounts of thiophene-3-carbaldehyde and a substituted acetophenone are dissolved in absolute ethanol. A 50% aqueous solution of potassium hydroxide is then added, and the mixture is stirred at room temperature for approximately 5 hours. The resulting solid product is then filtered and can be purified by recrystallization from ethanol.

The substituents on the phenyl ring of the acetophenone play a role in the properties of the resulting chalcone. For instance, a series of chalcones were synthesized from thiophene-3-carbaldehyde and acetophenones with different para-substituents on the phenyl ring. The resulting chalcones all exhibited an E configuration about the C=C double bond.

The table below summarizes the synthesis of several chalcone derivatives from the reaction of thiophene-3-carbaldehyde with various substituted acetophenones, as documented in the scientific literature.

Reactant 1Reactant 2 (Substituted Acetophenone)Catalyst/SolventResulting Chalcone DerivativeRef
Thiophene-3-carbaldehyde4-HydroxyacetophenoneKOH / Ethanol1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one
Thiophene-3-carbaldehyde4-MethoxyacetophenoneKOH / Ethanol1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one
Thiophene-3-carbaldehyde4-EthoxyacetophenoneKOH / Ethanol1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one
Thiophene-3-carbaldehyde4-BromoacetophenoneKOH / Ethanol1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one

These findings highlight the versatility of the Claisen-Schmidt condensation in generating a diverse library of thiophene-based chalcones. This method is directly applicable to this compound for the synthesis of its corresponding chalcone derivatives.

Advanced Analytical Techniques for Characterization of 4 Methylthiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei. For 4-Methylthiophene-3-carbaldehyde, ¹H NMR and ¹³C NMR are fundamental for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, distinct signals are expected for the aldehyde proton, the two protons on the thiophene (B33073) ring, and the protons of the methyl group.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5–11.0 ppm. libretexts.org

Thiophene Ring Protons: The thiophene ring has two aromatic protons at positions 2 and 5. The proton at C2 is adjacent to the sulfur atom and a carbon bearing the aldehyde, while the proton at C5 is adjacent to the sulfur atom and the methyl-substituted carbon. These differing electronic environments make them chemically non-equivalent, resulting in two distinct signals. These signals typically appear as doublets due to coupling with each other, in the aromatic region of the spectrum.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are attached to the thiophene ring. They are expected to produce a single signal, which may appear as a singlet or a narrow doublet if there is long-range coupling to the ring proton at C5. This signal is found in the upfield region, characteristic of aliphatic protons attached to an aromatic ring.

The characterization of derivatives of this compound by ¹H NMR involves analyzing shifts in these signals and the appearance of new signals corresponding to the added substituents. For instance, in a derivative like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, additional signals for the propyl and trityloxymethyl groups would be observed with their own characteristic chemical shifts and splitting patterns. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound Data is estimated based on known values for similar structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (H-C=O)9.8 - 10.2Singlet (s)
Thiophene (H-2)7.8 - 8.2Doublet (d)
Thiophene (H-5)7.0 - 7.4Doublet (d)
Methyl (-CH₃)2.2 - 2.5Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a distinct singlet peak. libretexts.org For this compound, six distinct signals are expected, corresponding to the carbonyl carbon, the four carbons of the thiophene ring, and the methyl carbon.

Carbonyl Carbon (-CHO): This carbon is the most deshielded due to the double bond to an electronegative oxygen atom and will appear significantly downfield, typically above δ 180 ppm. rsc.org

Thiophene Ring Carbons: The four carbons of the thiophene ring are all in different chemical environments. The two carbons bearing protons (C2 and C5) and the two quaternary carbons (C3 and C4) will have characteristic shifts in the aromatic region (δ 120-150 ppm). The exact positions depend on the electronic effects of the sulfur atom and the substituents. mdpi.comrsc.org

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (furthest upfield), typically below δ 20 ppm.

Analysis of ¹³C NMR spectra of derivatives shows shifts in the ring carbon signals and new peaks corresponding to the carbons of the substituent groups, confirming their incorporation into the structure. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound Data is estimated based on known values for similar structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)182 - 186
Thiophene (C-3)142 - 146
Thiophene (C-4)140 - 144
Thiophene (C-2)135 - 139
Thiophene (C-5)123 - 127
Methyl (-CH₃)14 - 18

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups. thermofisher.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber and is characteristic of the molecule's functional groups. upi.edu

For this compound, key absorption bands include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, expected around 1660-1680 cm⁻¹. The conjugation with the thiophene ring slightly lowers this frequency compared to a simple aliphatic aldehyde. For comparison, the C=O stretch in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The aldehyde C-H bond shows a characteristic pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring are observed in the 1400-1600 cm⁻¹ region.

C-S Stretch: The thiophene C-S bond vibration is typically weaker and found in the fingerprint region.

In derivatives, the presence of new functional groups, such as an amino (-NH₂) or hydroxyl (-OH) group, would introduce new characteristic bands (e.g., N-H or O-H stretches in the 3200-3600 cm⁻¹ region), confirming the structural modification. scielo.br

Table 3: Predicted Principal FTIR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Aldehyde C-H Stretch~2820, ~2720Medium
Carbonyl (C=O) Stretch1680 - 1660Strong
Aromatic C=C Stretch1600 - 1400Medium-Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar bonds and symmetrical vibrations. mdpi.com

For this compound, the key Raman active modes would include:

Symmetric Ring Vibrations: The symmetric breathing and stretching modes of the thiophene ring are often strong in Raman spectra, providing a characteristic fingerprint for the heterocyclic core. Studies on oligothiophenes show these prominent bands in the 1400-1500 cm⁻¹ range. mdpi.com

C=C and C-S Stretching: The C=C bonds within the ring and the C-S bonds contribute to the rich spectrum in the fingerprint region.

C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, though it is typically less intense than in the corresponding FTIR spectrum.

Raman spectroscopy is particularly useful for studying derivatives, as changes in substitution on the thiophene ring can lead to noticeable shifts in the frequencies and intensities of the ring's vibrational modes.

Table 4: Predicted Principal Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Carbonyl (C=O) Stretch1680 - 1660Medium
Symmetric Ring Breathing/Stretching1500 - 1400Strong
C-S Stretching Modes850 - 600Medium-Strong

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (molecular formula C₆H₆OS), the molecular weight is 126.18 g/mol . In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺˙), which would be detected at an m/z corresponding to its molecular mass. nih.gov

Common fragmentation pathways for aromatic aldehydes include:

Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen atom to form a stable [M-1]⁺ ion.

Loss of the Formyl Radical: A characteristic fragmentation is the cleavage of the aldehyde group, resulting in the loss of a formyl radical (•CHO, 29 mass units) to produce an [M-29]⁺ ion. This would result in a prominent peak at m/z 97 for 4-methylthiophenyl cation.

Ring Fragmentation: Further fragmentation of the thiophene ring can also occur.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, allowing for the unambiguous determination of the elemental composition. MS is also used to confirm the successful synthesis of derivatives by verifying their expected molecular weights. rsc.orgscielo.br

Table 5: Predicted Mass Spectrometry Data for this compound

IonProposed FormulaPredicted m/z
[M]⁺˙[C₆H₆OS]⁺˙126
[M-H]⁺[C₆H₅OS]⁺125
[M-CHO]⁺[C₅H₅S]⁺97

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives, providing exact mass measurements that allow for the determination of elemental composition. This technique is particularly valuable in distinguishing between isomers and confirming the successful synthesis of target compounds.

In the analysis of thiophene derivatives, HRMS is routinely used to confirm molecular formulas. For instance, in the characterization of newly synthesized thienopyridazine-based iridium complexes, HRMS (specifically, (+)-ESI)) was used to verify the mass-to-charge ratio (m/z) of the compounds. rsc.org For example, the calculated m/z for [C13H8F3N2OS]+ was 297.0309, with the found value being 297.0320, confirming the compound's identity. rsc.org Similarly, for another derivative, the calculated m/z for [C10H12F3NNaO3S]+ was 366.0388, and the experimental value was 366.0383. rsc.org

A data-dependent MS3 neutral loss screening strategy has been developed using high-resolution accurate mass for the analysis of carbonyl compounds, which could be applied to this compound. nih.gov This method uses the neutral loss of a hydroxyl radical (•OH, 17.0027 Da) in MS2 spectra to trigger MS3 scans, aiding in the structural characterization of derivatized carbonyls. nih.gov

Table 1: Exemplary HRMS Data for Thiophene Derivatives

Compound Calculated m/z Found m/z Ion
4-(3-(Trifluoromethyl)phenyl)thieno[3,4-d]pyridazin-1(2H)-one 297.0309 297.0320 [M+H]+
1-Chloro-4-(3,5-bis(trifluoromethyl)phenyl)thieno[2,3-d]pyridazine 365.0183 365.0183 [M+H]+
Derivative of 2-acetamido-4-methylthiophene-3-carboxylate 366.0388 366.0383 [M+Na]+

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint, aiding in the structural elucidation of this compound and its derivatives. The fragmentation pathways are often predictable, allowing for detailed structural assignments.

For thiophene derivatives, EI-MS reveals fragmentation patterns dependent on the substituents. researchgate.net For instance, the mass spectra of 5-methyl-2-thiophenecarboxaldehyde (B81332) shows a distinct pattern that can be used for its identification. nist.gov In a study on 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, EI-MS was used to determine the molecular weight of the synthesized compounds. For example, the calculated mass for (E)-3-amino-N'-(biphenyl-4-ylmethylene)-4-methylthiophene-2-carbohydrazide was 335, and the found mass was 336 (MH+). scielo.br Similarly, for (E)-3-amino-N'-(furan-3-ylmethylene)-4-methylthiophene-2-carbohydrazide, the calculated mass was 249, and the found mass was 250 (MH+). scielo.br

The fragmentation of indole- and indazole-type synthetic cannabinoids has been studied, revealing that the side chain on the C-3 position is susceptible to γ-cleavage, a pattern that could be relevant for derivatives of this compound. researchgate.net

Table 2: EI-MS Data for Selected Thiophene Derivatives

Compound Calculated m/z (M+) Found m/z (MH+)
(E)-3-amino-N'-(biphenyl-4-ylmethylene)-4-methylthiophene-2-carbohydrazide 335 336
(E)-3-amino-N'-(furan-3-ylmethylene)-4-methylthiophene-2-carbohydrazide 249 250

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography and single crystal diffraction are powerful techniques for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds, including derivatives of this compound. These methods provide precise information on bond lengths, bond angles, and crystal packing.

In another study, single crystal X-ray diffraction of Schiff base thiophene derivatives revealed planar structures and herringbone-type crystal packing arrangements. researchgate.net Specifically, two derivatives, D6 and D7, exhibited large π-π stacking distances of 4.866 Å and 4.636 Å, respectively. researchgate.net The crystal structure of a 3-amino-4-methylthiophene-2-acylcarbohydrazone derivative (8j) was elucidated using X-ray powder diffraction, which confirmed the E-configuration of the imine double bond and a cis-conformation for the amide subunit. scielo.brresearchgate.net

Table 3: Crystallographic Data for a Thiophene Derivative

Parameter Value
Compound N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea
Crystal System Monoclinic
Space Group P21
a (Å) 11.7469(5)
b (Å) 6.0849(2)
c (Å) 12.5792(6)
β (°) 117.736(7)

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures and for assessing their purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used for monitoring the progress of reactions involving this compound and for preliminary purity assessment. uad.ac.idresearchgate.net Different solvent systems can be employed to achieve optimal separation.

In the synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones, TLC was used to monitor the reaction progress using a mobile phase of 70% hexane (B92381) and 30% ethyl acetate. scielo.br Visualization was achieved using UV light and various staining reagents, including 2,4-dinitrophenylhydrazine, which is specific for aldehydes and ketones. scielo.brillinois.edu Aldehydes typically appear as bright orange spots with this reagent. illinois.edu

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound and its derivatives. It offers high resolution and sensitivity.

A reverse-phase HPLC method has been developed for the analysis of the isomeric compound, 3-Methylthiophene-2-carbaldehyde, using a Newcrom R1 column. sielc.com The mobile phase consisted of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separation to isolate impurities. sielc.com For derivatives such as 3-amino-4-methylthiophene-2-acylcarbohydrazones, HPLC was used to determine the relative purity of the final products. scielo.br For instance, a Shimadzu LC20AD system with a Kromasil C18 column was employed, and the purity of several derivatives was found to be above 99%. scielo.br

Table 4: HPLC Purity Data for 3-amino-4-methylthiophene-2-acylcarbohydrazone Derivatives

Compound Purity (%)
(E)-3-amino-N'-(biphenyl-4-ylmethylene)-4-methylthiophene-2-carbohydrazide (8j) 99.8
(E)-3-amino-N'-(furan-3-ylmethylene)-4-methylthiophene-2-carbohydrazide (8o) 99.2

Mechanistic Investigations and Reaction Pathways of 4 Methylthiophene 3 Carbaldehyde Transformations

Elucidation of Reaction Intermediates and Transition States

The transformations of 4-methylthiophene-3-carbaldehyde proceed through a variety of transient species, including reaction intermediates and transition states, the nature of which dictates the final product distribution and reaction efficiency. While the direct spectroscopic observation of these fleeting species for this compound itself is not extensively documented, insights can be drawn from related thiophene (B33073) chemistry and computational studies. johnhogan.infowikipedia.orgiitd.ac.in

In many reactions involving thiophene derivatives, radical intermediates play a crucial role. acs.org For instance, in halogenation reactions, the formation of a chlorine radical can initiate a substitution reaction on the thiophene ring. acs.org The stability of the resulting thiophenyl radical intermediate, influenced by the methyl and carbaldehyde substituents, would be a key factor in determining the regioselectivity of the reaction.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the structures and energies of intermediates and transition states that are difficult to study experimentally. conicet.gov.arbohrium.com DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways. wikipedia.orguni-muenchen.de For transformations of this compound, such calculations could predict the geometries of transition states for key steps like nucleophilic attack on the carbonyl carbon or electrophilic substitution on the thiophene ring. For example, in a Morita-Baylis-Hillman reaction, a designed enzyme catalyst proceeds through a mechanism with several high-energy transition states. semanticscholar.org

The Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, proceeds through a series of intermediates. While not a transformation of this compound itself, understanding these intermediates provides a framework for predicting the behavior of related thiophene aldehydes and ketones in similar multi-component reactions.

Table 1: Computationally Predicted Intermediates in a General Thiophene Transformation

Intermediate TypeDescriptionPredicted Stability
Thiophenyl RadicalFormed during radical substitution reactions.Stabilized by resonance.
Meisenheimer ComplexAnionic intermediate in nucleophilic aromatic substitution.Dependent on solvent and counter-ion.
Wheland IntermediateCationic intermediate in electrophilic aromatic substitution.Destabilized by electron-withdrawing groups.
Breslow IntermediateFormed in N-heterocyclic carbene (NHC) catalyzed reactions of the aldehyde.Key to umpolung reactivity. beilstein-journals.org

It is important to note that the specific energies and structures of these intermediates for this compound would require dedicated computational studies. conicet.gov.arresearchgate.net

Stereochemical Control and Enantioselectivity Studies in Derivatization

The development of stereoselective transformations of this compound is critical for its application in the synthesis of chiral molecules, particularly for pharmaceuticals. The aldehyde functionality provides a key handle for creating new stereocenters.

A significant breakthrough in the enantioselective derivatization of a thiophene carbaldehyde has been demonstrated through enzyme catalysis. nih.gov An engineered enzyme, BH32.14, was developed to catalyze the Morita-Baylis-Hillman (MBH) reaction between an α,β-unsaturated carbonyl compound and a thiophene dicarbaldehyde, which contains a structural motif similar to this compound. nih.gov This biocatalyst exhibited remarkable control over the stereochemical outcome, affording the (R)-configured product with 93% enantiomeric excess (e.e.). nih.gov This high degree of enantioselectivity is attributed to the precisely organized active site of the enzyme, which preferentially stabilizes the transition state leading to one enantiomer. nih.gov

The intended design of the initial enzyme, BH32, included a histidine nucleophile positioned by a hydrogen bond acceptor and hydrogen bond donors to stabilize the oxyanion intermediate formed during the reaction. nih.gov Through directed evolution, mutations were introduced that further refined the active site, leading to the highly efficient and enantioselective BH32.14 variant. nih.gov

Table 2: Enantioselectivity in the Biocatalytic Morita-Baylis-Hillman Reaction

CatalystConversion (%)Enantiomeric Excess (e.e., %)
BH32 (Initial Design)-20 (R)
BH32.14 (Evolved)>9993 (R)
Data from a study on a related thiophene dicarbaldehyde. nih.gov

Beyond enzymatic methods, asymmetric organocatalysis represents another powerful strategy for achieving stereochemical control. Chiral small-molecule catalysts, such as those based on quinidine (B1679956) derivatives or chiral thioureas, have been successfully employed in enantioselective MBH reactions, although often with more modest selectivities compared to the evolved enzyme. nih.gov The development of such catalysts specifically optimized for this compound could provide a valuable alternative to biocatalysis.

Catalyst-Controlled Reaction Pathways and Specific Enzyme/Photocatalyst Interactions

Catalysts play a pivotal role in directing the reaction pathways of this compound, enabling transformations that are otherwise difficult or unselective. The choice of catalyst can dramatically influence which bonds are formed and broken, leading to a diverse array of products.

As highlighted in the previous section, enzymes can serve as highly specific and efficient catalysts. The engineered enzyme BH32.14 for the Morita-Baylis-Hillman reaction exemplifies how a protein's active site can be tailored to control a complex chemical transformation. nih.gov The enzyme not only accelerates the reaction but also dictates the stereochemical outcome with high fidelity. nih.gov Such biocatalytic approaches are becoming increasingly important for the sustainable synthesis of complex molecules. utupub.fivaia.com

In the realm of organometallic catalysis, palladium complexes have been shown to be effective for the functionalization of the thiophene ring. For instance, a palladium(0)/norbornene cooperative catalytic system has been developed for the direct vicinal difunctionalization of thiophenes. While not specifically demonstrated on this compound, this methodology allows for the introduction of two different functional groups at the C4 and C5 positions of the thiophene ring, a transformation that is challenging to achieve through classical methods.

Photocatalysis offers a distinct approach to activating molecules using visible light. researchgate.net While specific examples involving this compound are not extensively reported, the general principles of photocatalysis are applicable. A photocatalyst, upon absorbing light, can initiate electron transfer processes, generating radical intermediates from the substrate. nih.gov These radicals can then engage in a variety of bond-forming reactions. For instance, a photocatalytic method for the reductive arylation of aldehydes has been developed, which proceeds through a ketyl radical intermediate. nih.gov Applying such a strategy to this compound could provide a novel route to α-substituted thiophene derivatives.

Table 3: Examples of Catalyst-Controlled Transformations of Thiophene Derivatives

Catalyst TypeReactionKey Feature
Engineered Enzyme (e.g., BH32.14)Morita-Baylis-HillmanHigh enantioselectivity and efficiency. nih.gov
Palladium/NorborneneVicinal DifunctionalizationC-H activation at two adjacent positions.
Iridium PhotocatalystReductive Arylation of AldehydesGeneration of ketyl radicals under mild conditions. nih.gov

The interaction between the catalyst and the substrate is key to controlling the reaction pathway. In enzyme catalysis, this involves specific binding in a well-defined active site. In organometallic and photocatalysis, the coordination of the thiophene sulfur or the carbonyl oxygen to the catalyst, as well as electronic interactions, are crucial for activation and directing the subsequent reaction steps.

Redox Catalysis and Radical Chain Processes in Thiophene Chemistry

Redox catalysis provides a powerful means to functionalize organic molecules by facilitating electron transfer processes. beilstein-journals.orgbeilstein-journals.orgmdpi.com In the context of this compound, both the thiophene ring and the aldehyde group can participate in redox reactions, leading to a rich variety of transformations.

The thiophene ring can undergo oxidation, for example, in the presence of a suitable catalyst and oxidant. Metal complexes containing redox-active ligands are known to catalyze the oxidation of various organic substrates. mdpi.comnih.govrsc.org While specific studies on this compound are limited, the principles of these catalytic systems are applicable. The catalyst can facilitate the transfer of electrons from the thiophene ring to an oxidant, leading to the formation of a radical cation intermediate. This intermediate can then undergo further reactions, such as nucleophilic attack by a solvent molecule or another reagent.

Radical chain processes are another important class of reactions in thiophene chemistry. acs.org These reactions are characterized by three main steps: initiation, propagation, and termination. acs.org The initiation step involves the formation of a radical species, which can be achieved through the use of a radical initiator or by photolysis. This initial radical can then react with this compound in a propagation step to generate a new radical, which continues the chain. For example, a chlorine radical can abstract a hydrogen atom from the methyl group or add to the thiophene ring, initiating a chain substitution or addition reaction. acs.org

The aldehyde group of this compound can also be involved in redox catalysis. N-Heterocyclic carbenes (NHCs) can catalyze the umpolung (polarity reversal) of aldehydes. beilstein-journals.org The aldehyde reacts with the NHC to form a Breslow intermediate, which is a nucleophilic species. This intermediate can be oxidized by a single-electron transfer (SET) process to generate a ketyl radical. chemrxiv.org This radical can then participate in coupling reactions, providing a route to novel ketone derivatives.

Table 4: Potential Radical Intermediates in Transformations of this compound

Radical SpeciesGeneration MethodPotential Subsequent Reaction
Thiophenyl Radical CationSET OxidationNucleophilic attack
Thiophenyl RadicalHydrogen AbstractionRadical-radical coupling
Ketyl Radical (from aldehyde)NHC catalysis and SETCoupling with other radicals

The interplay between the redox-active catalyst and the substrate is crucial for controlling the outcome of these reactions. The catalyst's redox potential must be matched to that of the substrate to ensure efficient electron transfer. Furthermore, the catalyst can influence the stereoselectivity of the reaction by providing a chiral environment for the bond-forming steps.

Ground State and Excited State Reaction Dynamics

In the ground state, the reaction pathway is determined by the potential energy surface, with the reaction proceeding along the path of least energy. wikipedia.orgiitd.ac.in The rate of the reaction is governed by the height of the energy barrier (activation energy) of the transition state. wikipedia.org For transformations of this compound, factors such as solvent effects and the presence of catalysts can significantly alter the ground state potential energy surface, thereby influencing the reaction rate and selectivity. uleth.ca

Upon absorption of light, this compound can be promoted to an electronically excited state. The subsequent dynamics in the excited state can lead to photochemical reactions that are not accessible in the ground state. uni-muenchen.deresearchgate.net Computational studies on thiophene and bithiophene have shown that upon photoexcitation, these molecules can undergo ultrafast deactivation processes. worktribe.comrsc.orgepfl.ch These processes often involve non-planar distortions of the thiophene ring, such as ring puckering, which can lead to conical intersections with the ground state potential energy surface, providing a pathway for rapid, non-radiative decay back to the ground state or to the formation of photoproducts. epfl.ch

For a molecule like this compound, the presence of the carbaldehyde group introduces additional possibilities for excited-state reactivity. The carbonyl group has its own set of electronic transitions (n→π), which can interact with the π→π transitions of the thiophene ring. This can lead to complex excited-state dynamics, including intersystem crossing to triplet states, which can then undergo their own unique set of reactions.

Femtosecond transient absorption spectroscopy is a powerful experimental technique for studying these ultrafast excited-state dynamics. While such studies have been performed on other thiophene derivatives, specific data for this compound would be needed to fully elucidate its photochemical behavior.

Table 5: Key Concepts in Reaction Dynamics

ConceptDescriptionRelevance to this compound
Potential Energy SurfaceA map of the energy of a system as a function of its geometry.Dictates the most likely reaction pathways in the ground state. wikipedia.org
Transition State TheoryA theory that explains reaction rates based on the properties of the transition state.Provides a framework for understanding how catalysts accelerate reactions. johnhogan.infowikipedia.orgiitd.ac.in
Conical IntersectionA point where two electronic potential energy surfaces cross.Can lead to very fast, non-radiative deactivation from an excited state. epfl.ch
Intersystem CrossingA non-radiative transition between two electronic states with different spin multiplicity.Can lead to the formation of reactive triplet states.

Further experimental and computational investigations are necessary to provide a detailed picture of the ground and excited state reaction dynamics of this compound. Such studies would be invaluable for the rational design of new photochemical and photophysical applications for this versatile compound.

Computational Chemistry and Theoretical Studies of 4 Methylthiophene 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. For 4-Methylthiophene-3-carbaldehyde, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its three-dimensional structure with high accuracy. tandfonline.com These calculations optimize the molecule's geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. The optimized geometric parameters calculated through DFT often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Beyond structural optimization, DFT is used to calculate key electronic properties that govern the molecule's reactivity and behavior. These properties include total energy, dipole moment, and the distribution of electronic charge. The molecular electrostatic potential (MEP) map, derived from DFT calculations, is particularly insightful. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com This allows for the prediction of sites where the molecule is likely to interact with other chemical species. tandfonline.com

| Chemical Reactivity Descriptors | Parameters like chemical hardness, chemical potential, and electrophilicity. | Predicts the global reactivity and stability of the molecule. researchgate.net |

This table is illustrative, based on typical DFT studies of similar heterocyclic compounds.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule's most stable state, molecular modeling and molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. This compound possesses conformational flexibility, particularly concerning the orientation of the carbaldehyde group relative to the thiophene (B33073) ring.

Molecular dynamics simulations can track the atomic movements of the molecule over time, typically on the nanosecond scale, under simulated physiological or solution-phase conditions. researchgate.net This analysis reveals the accessible conformations and the energy barriers between them. By simulating the molecule's behavior in different environments (e.g., in a vacuum, in water, or interacting with a biological target), researchers can understand how its conformation adapts. tandfonline.com For instance, MD simulations are crucial in structure-based drug design to observe how a ligand like a thiophene derivative stably binds to a protein's active site over time. researchgate.netrsc.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic nature. imist.maopenaccesspub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org This high electronic reactivity can be important for biological interactions and optoelectronic properties. researchgate.netrsc.org For this compound, the distribution of the HOMO and LUMO across the molecule indicates the regions involved in electron transfer. Typically, in such π-conjugated systems, the HOMO and LUMO are delocalized over the thiophene ring and the aldehyde group. openaccesspub.org

Table 2: Frontier Molecular Orbital (FMO) Data for Thiophene-based Compounds

Parameter Description Significance Typical Value Range (eV) for similar compounds
EHOMO Energy of the Highest Occupied Molecular Orbital. Related to the electron-donating ability of the molecule. -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron-accepting ability of the molecule. -1.5 to -2.8

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. | Indicates chemical reactivity, stability, and electronic excitation properties. A smaller gap implies higher reactivity. nih.gov | 3.0 to 4.5 |

Note: The values presented are representative ranges based on published DFT calculations for structurally related thiophene derivatives and can vary depending on the specific molecule and computational method. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. tandfonline.com

Computational Design and Prediction of Novel Derivatives

Computational methods are not only for analysis but also for the rational design of new molecules. Starting with the core structure of this compound, computational tools can be used to design and screen novel derivatives with tailored properties. rsc.org By systematically modifying the parent structure—for instance, by adding different functional groups at various positions on the thiophene ring—researchers can create a virtual library of new compounds.

DFT and FMO calculations can then be performed on these virtual derivatives to predict how these modifications would affect their electronic properties, reactivity, and stability. researchgate.net For example, if the goal is to develop a more potent biological agent, molecular docking simulations can be used to predict the binding affinity of each derivative to a specific protein target. researchgate.netrsc.org This in silico screening process allows scientists to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. rsc.org This structure-based design approach has been successfully applied to thiophene scaffolds to create novel enzyme inhibitors and other functional molecules. rsc.orgmdpi.com

Applications and Research Directions of 4 Methylthiophene 3 Carbaldehyde Derivatives in Advanced Materials and Medicinal Chemistry Scaffolds

Building Blocks for Functional Organic Materials

The inherent properties of the 4-methylthiophene-3-carbaldehyde core, such as its electron-rich nature and potential for extended π-conjugation, make its derivatives highly suitable for a variety of organic electronic and photonic applications.

Organic Field-Effect Transistors (OFETs)

Alkylated thiophene-3-carbaldehydes are crucial starting materials for the synthesis of organic semiconductors used in OFETs. mdpi.com The performance of these devices is significantly influenced by the molecular packing and electronic properties of the organic material. For instance, piceno[4,3-b:9,10-b′]dithiophene (PiDT) derivatives, synthesized from thiophene (B33073) carbaldehyde precursors, have demonstrated excellent hole mobility in OFETs. researchgate.net These materials exhibit high air stability due to their deep highest occupied molecular orbital (HOMO) energy levels. researchgate.net OFET devices based on 2,11-dioctylated PiDT (C8-PiDT) have achieved hole mobilities as high as 2.36 cm²/V·s. researchgate.net The strategic introduction of alkyl chains and the extension of the π-conjugated system are key factors in optimizing the performance of these OFETs. researchgate.netacs.org

Table 1: Performance of OFETs based on Piceno[4,3-b:9,10-b′]dithiophene (PiDT) Derivatives

DerivativeHole Mobility (cm²/V·s)HOMO Level (eV)
PDT-based0.11-
9a0.84-
C8-PiDT2.36~ -5.6

Data sourced from multiple studies on PiDT derivatives. researchgate.net

Dye-Sensitized Organic Solar Cells (DSSCs) and Light-Emitting Devices (LEDs)

The strong luminescence and tunable electronic properties of thiophene-based compounds make them excellent candidates for use in DSSCs and LEDs. mdpi.com In DSSCs, derivatives of this compound can be incorporated into donor-π-acceptor (D-π-A) dyes. researchgate.net The methylthiophene unit often serves as part of the π-conjugated spacer, influencing the photophysical and electrochemical properties of the dye. researchgate.net For example, a dye incorporating a 4-methylthiophenyl group, 2-cyano-3-(5-(4-(diphenylamino)phenyl)-4-methylthiophenyl-2-yl) acrylic acid, has shown a solar-to-electricity conversion efficiency of 8.27%. researchgate.net The structural design of these dyes, including the nature of the π-spacer, is critical for optimizing device performance by affecting factors like electron transfer and open-circuit voltage. researchgate.net

Nonlinear Optical (NLO) Chromophores

Thiophene derivatives are recognized for their potential in nonlinear optics. mdpi.comnih.gov The combination of an electron-donating thiophene ring and an electron-accepting group, often introduced via the carbaldehyde functionality, can lead to molecules with large second-order NLO responses. rsc.org Research has focused on creating donor-acceptor chromophores where the thiophene unit is part of the conjugated system. researchgate.net The arrangement of these chromophores in a non-centrosymmetric manner within a material is crucial for achieving bulk NLO activity. rsc.org The synthesis of such materials often involves strategic chemical modifications to control the electronic properties and solid-state packing of the molecules. nih.gov

Water-Soluble Fluorescent Polymers

The incorporation of this compound derivatives into polymer backbones has led to the development of water-soluble fluorescent polymers. mdpi.com These materials are of interest for applications in biological sensing and imaging. nih.gov By functionalizing polythiophenes with charged groups, their solubility in aqueous media can be achieved. researchgate.net For example, cationic poly(3-alkoxy-4-methylthiophene) derivatives have been synthesized and shown to exhibit changes in their fluorescence properties upon interaction with biomolecules like DNA. google.gm The conformational changes of the polymer backbone, from a random coil to an aggregated state, can lead to fluorescence quenching or enhancement, forming the basis for detection mechanisms. google.gm

Polymeric Thiophenes for Optoelectronic Applications

Polythiophenes derived from monomers like this compound are a significant class of π-conjugated polymers with applications in various optoelectronic devices. nih.gov The properties of these polymers, including their electrical conductivity, optical absorption, and fluorescence, can be tuned by modifying the side chains attached to the thiophene ring. nih.gov For instance, the polymerization of 3-alkoxy-4-methylthiophene can lead to regioregular polymers with enhanced head-to-tail (HT) couplings, which influences the polymer's electronic properties. nih.govdiva-portal.org The introduction of various functional groups, such as pyrazoline heterocycles, can also impart desirable characteristics like improved solubility, high fluorescence intensity, and thermal stability. nih.gov

Table 2: Properties of Polythiophenes with Pyrazoline Side Groups

Polymer SubstituentMax. Fluorescence Emission (nm)Electrical Conductivity (S/cm)Thermal Stability (°C)
-Br benzene505-550~1.3 x 10⁻⁶up to 590
-OCH₃ benzeneIrregular--
-CH₃ benzeneIrregular--

Data represents a range of synthesized polymers with different substituents. nih.gov

Scaffolds for Drug Discovery and Agrochemical Development

The thiophene ring is a well-established pharmacophore found in numerous marketed drugs. researchgate.net Derivatives of this compound serve as versatile building blocks for the synthesis of novel compounds with potential biological activity. chemimpex.com The aldehyde group provides a reactive handle for constructing more complex molecular architectures through reactions like condensation and cycloaddition. researchgate.netresearchgate.net This has led to the investigation of thiophene-based compounds for a wide range of therapeutic areas, including antimicrobial and anti-inflammatory applications. Furthermore, the structural motifs derived from this compound are also explored in the development of new agrochemicals, such as fungicides and pest control agents. chemimpex.com

Precursors for Glucagon (B607659) Antagonists

Derivatives of alkylated thiophene-3-carbaldehyde, including this compound, are recognized as important starting materials in the synthesis of glucagon receptor antagonists. researchgate.netmdpi.comresearchgate.net The glucagon receptor plays a crucial role in glucose homeostasis, and its antagonism is a key therapeutic strategy for the management of type 2 diabetes. The thiophene scaffold is a core component in a class of potent and selective glucagon receptor antagonists. mdpi.comsemanticscholar.orgumich.edu The synthesis of these antagonists often involves the elaboration of the thiophene-3-carbaldehyde core to construct biaryl amide derivatives that effectively block the action of glucagon. mdpi.com The methyl group at the 4-position of the thiophene ring can influence the molecule's conformation and binding affinity to the receptor, highlighting the importance of specifically substituted thiophene precursors.

Development of D-Amino Acid Oxidase Inhibitors

Human D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a key neuromodulator of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. frontiersin.orgnih.gov Inhibition of DAAO increases D-serine levels, which can be a therapeutic approach for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govnih.gov Thiophene-based molecules, including derivatives of this compound, have been identified as a significant class of DAAO inhibitors. researchgate.netmdpi.comresearchgate.net

Research has shown that both thiophene-2-carboxylic acids and thiophene-3-carboxylic acids are effective inhibitors of DAAO. nih.gov Structure-activity relationship (SAR) studies have revealed that small substituents on the thiophene ring are well-tolerated. nih.gov Crystal structures of human DAAO complexed with thiophene-based inhibitors show that the thiophene ring stacks tightly with a key amino acid residue (Tyr224) in the active site. nih.gov This interaction is crucial for the potent inhibition observed. The synthetic accessibility of substituted thiophenes, starting from precursors like this compound, makes them attractive scaffolds for developing novel DAAO inhibitors. mdpi.com

Synthetic Routes to Dopamine D1 Agonists (e.g., ABT-431 Analogues)

Dopamine D1 receptor agonists are critical for treating neurological and psychiatric disorders, most notably Parkinson's disease. biorxiv.org this compound and its related structures are pivotal intermediates in the synthesis of potent and selective D1 agonists, such as A-86929 and its prodrug, ABT-431. researchgate.netmdpi.comresearchgate.net The thiophene ring constitutes a core fragment of these agonists. mdpi.com

The synthesis of these complex molecules relies on the strategic functionalization of the thiophene scaffold. For instance, the synthesis of A-86929, a full D1 agonist, can be achieved through a multi-step process where the thiophene carbaldehyde moiety is a key building block. researchgate.netmdpi.com The aldehyde group allows for the construction of the larger, polycyclic structure characteristic of these dopaminergic agents. mdpi.com The discovery and development of compounds like A-86929, A-77636, and ABT-431 were advanced by understanding the structure-activity relationships of the isochroman (B46142) and related scaffolds, where the thiophene ring plays a crucial role. nih.gov

Design of Antitumor Agents

The thiophene nucleus is a recurring feature in many compounds designed as antitumor agents. Derivatives synthesized from 2-amino-4-methylthiophene precursors have shown significant potential in this area. nih.govsrce.hr For example, a series of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives were synthesized from 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester. nih.govsrce.hr Several of these compounds exhibited significant antitumor activity against Ehrlich Ascites Carcinoma in pharmacological tests. nih.gov

Furthermore, 5-trifluoromethylpyrimidine derivatives incorporating a 3-aminothiophene-2-carboxylic acid methylamide fragment have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov One such compound, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, displayed potent activity against A549, MCF-7, and PC-3 tumor cell lines and was a strong inhibitor of EGFR kinase. nih.gov This compound was also found to induce apoptosis and arrest the cell cycle in the G2/M phase in A549 cells, indicating its potential as a developmental antitumor agent. nih.gov

Development of Anti-inflammatory and Analgesic Compounds

Thiophene derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. tandfonline.com The N-acylhydrazone (NAH) scaffold, when combined with a 3-aminothiophene core, has emerged as a privileged structure in the design of such agents. scielo.brscielo.br Researchers have synthesized and evaluated new 3-amino-4-methylthiophene-2-acylcarbohydrazones, which are derived from the key intermediate 3-amino-4-methylthiophene-2-carbohydrazide. scielo.br These compounds have shown promising analgesic and anti-inflammatory effects in animal models. scielo.brscielo.br

In another study, a series of tetrasubstituted thiophene analogues were designed to inhibit COX, 5-LOX, and p38 MAP kinase, all of which are key targets in inflammation. tandfonline.com These compounds, synthesized from precursors like ethyl 2-amino-4-methylthiophene-3-carboxylate, demonstrated good anti-inflammatory activity in the carrageenan-induced rat paw edema model and analgesic effects in the acetic acid-induced writhing test. tandfonline.com Quantitative structure-activity relationship (QSAR) studies on such thiophene analogs have highlighted the importance of electronic properties in modulating their anti-inflammatory activity. researchgate.net

Synthesis of Enzyme Inhibitors (e.g., α-Glucosidase, GABA Aminotransferase)

α-Glucosidase Inhibitors

Inhibition of α-glucosidase is a well-established therapeutic strategy for managing type II diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.gov Thiazole (B1198619) derivatives containing a 3-methylthiophene (B123197) carbaldehyde moiety have been synthesized and identified as potent α-glucosidase inhibitors, with some compounds showing significantly better activity than the standard drug, acarbose (B1664774). dntb.gov.uaresearchgate.netconsensus.app Similarly, a series of thiazolidine-2,4-dione and rhodanine (B49660) derivatives demonstrated potent inhibitory activity, with the most active compound having an IC50 value of 5.44 ± 0.13 μM, far superior to acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov Molecular docking studies confirmed the binding interactions of these active compounds with the enzyme. nih.gov

Compound SeriesMost Active CompoundIC50 Value (μM)Standard (Acarbose) IC50 (μM)Reference
Thiazolidine-2,4-dione/Rhodanine DerivativesCompound 6k5.44 ± 0.13817.38 ± 6.27 nih.gov
Thiazole Derivatives of Thiophene CarbaldehydeCompound 3i10.21 ± 1.84>50 (approx.) researchgate.net
Polyhydroquinoline DerivativesCompound 110.56 ± 0.01873.34 ± 1.67 acs.org

GABA Aminotransferase Inhibitors

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its concentration is regulated by the enzyme GABA aminotransferase (GABA-AT). nih.gov Inhibiting GABA-AT increases GABA levels, a strategy used to treat epilepsy and other neurological disorders. wikipedia.org Research into GABA-AT inhibitors has explored various molecular scaffolds. While direct examples of this compound derivatives as GABA-AT inhibitors are not prominent, the general approach involves designing GABA analogues that can act as substrates or inhibitors. nih.gov A series of 5-membered heteroaromatic analogues have been designed and evaluated as competitive inhibitors of GABA-AT, with Ki values similar to the Km of GABA, suggesting they bind to the active site. nih.gov This indicates the potential for thiophene-based structures, derivable from this compound, to be developed as a novel class of GABA-AT inhibitors. nih.govosti.gov

Intermediates for Herbicide Synthesis (e.g., Thiencarbazone-Methyl)

In the field of agrochemicals, thiophene derivatives play a crucial role. Specifically, a substituted methylthiophene carboxylate structure serves as a key intermediate in the synthesis of the herbicide Thiencarbazone-methyl. google.comgoogle.com Thiencarbazone-methyl belongs to the sulfonyl-amino-carbonyl-triazolinone class of herbicides and is used for broadleaf weed control in crops like corn and wheat. epa.gov The synthesis process involves the reaction of methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate with other reagents. google.com The metabolic pathway of Thiencarbazone-methyl in plants involves the hydrolysis of the urea (B33335) group, releasing the thiophene-sulfonamide moiety, which can then be further metabolized. epa.govregulations.gov The inclusion of the thiophene ring is a critical element in modulating the herbicidal activity and properties of the final product. researchgate.net

Ligands for Metal Complexation in Bioinorganic Chemistry

Derivatives of this compound are valuable precursors for the synthesis of sophisticated ligands designed for metal complexation, a cornerstone of bioinorganic chemistry. The intrinsic properties of the thiophene ring, combined with the reactivity of the carbaldehyde group, allow for the creation of multidentate ligands capable of coordinating with a variety of metal ions. These metal complexes are of significant interest for mimicking the active sites of metalloenzymes, developing therapeutic agents, and creating sensitive diagnostic tools.

The primary route to forming these ligands is through the condensation reaction of the carbaldehyde group on the this compound core with primary amines. This reaction yields Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). The resulting Schiff base ligands can be designed to have multiple donor atoms, such as nitrogen, oxygen, and the sulfur atom of the thiophene ring, making them effective chelating agents. The structural flexibility and tunable electronic properties of these ligands are key to their utility in forming stable and functional metal complexes. scispace.comnih.gov

Research into thiophene-based Schiff base ligands has demonstrated their ability to form stable complexes with a range of transition metals, including but not limited to copper(II), zinc(II), cobalt(II), and nickel(II). scispace.comresearchgate.nettandfonline.com The geometry of these complexes can vary from tetrahedral to square planar and octahedral, depending on the coordination number of the metal ion and the nature of the ligand. scispace.comtandfonline.com For instance, bidentate or tridentate Schiff base ligands derived from thiophene aldehydes can coordinate with metal ions to form well-defined structures. nih.gov

In the context of bioinorganic chemistry, these metal complexes have shown potential in several areas. The sulfur atom in the thiophene ring can interact with soft metal ions, a feature that is relevant to the study of metalloproteins where sulfur-metal bonds are common. Furthermore, the entire ligand-metal complex can serve as a structural or functional model for the active sites of metalloenzymes, providing insights into their catalytic mechanisms.

The development of platinum(II) and platinum(IV) cyclometalated complexes with thiophene-derived ligands highlights their potential in creating photoactive compounds with applications in bioinorganic photophysics. acs.org While not specifically involving this compound, this research underscores the versatility of the thiophene scaffold in ligand design for complexing with heavy metals. acs.org

The following table summarizes the types of metal complexes that can be formed from thiophene-aldehyde derivatives and their potential relevance in bioinorganic chemistry, based on studies of analogous compounds.

Ligand TypeMetal Ion(s)Potential Bioinorganic Relevance
Schiff Base (Bidentate N,S)Cu(II), Zn(II)Models for copper and zinc-containing enzymes.
Schiff Base (Tridentate N,N,S)Co(II), Ni(II)Mimicking the active sites of hydrolases. scispace.com
Cyclometalated LigandsPt(II), Pt(IV)Development of photoactive therapeutic or diagnostic agents. acs.org

It is important to note that while extensive research exists for Schiff bases derived from thiophene-2-carbaldehyde (B41791), the specific investigation of this compound derivatives in bioinorganic chemistry is a more niche area. However, the principles of coordination chemistry and the documented success of similar thiophene-based ligands strongly support the potential of this compound derivatives as versatile building blocks for new bioinorganic complexes with tailored properties. nih.govscispace.comtandfonline.com The strategic placement of the methyl group at the 4-position can also influence the steric and electronic properties of the resulting ligands, potentially leading to complexes with unique reactivity and stability.

Future Perspectives and Emerging Research Trajectories

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives is continually evolving, with a strong emphasis on developing greener and more efficient protocols. Future research into the synthesis of 4-methylthiophene-3-carbaldehyde is likely to move beyond traditional methods, embracing sustainable practices that minimize waste, energy consumption, and the use of hazardous materials.

Key emerging trends include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of thiophene-containing heterocycles. For instance, a solvent-free microwave-assisted synthesis of 3-(benzothiazol-2-yl)thiophene has been successfully achieved by reacting thiophene-3-carbaldehyde with o-aminothiophenol, resulting in a high yield of 87% in just four minutes. nih.goviucr.orgliverpool.ac.uk This approach eliminates the need for volatile organic solvents and lengthy reaction times associated with conventional heating.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step from three or more reactants, adhering to the principles of atom economy and green chemistry. The Gewald reaction, a classic MCR for thiophene synthesis, continues to be refined. tandfonline.com Future work will likely explore novel MCRs for the direct and regioselective synthesis of functionalized 4-methylthiophene-3-carbaldehydes, potentially using eco-friendly catalysts and solvents. tandfonline.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Use of Greener Reagents and Catalysts: Research is ongoing to replace hazardous reagents and heavy metal catalysts with more benign alternatives. This includes the use of elemental sulfur in combination with safer bases and the development of recyclable, heterogeneous catalysts. researchgate.net An electrochemical chlorination method for thiophenes has been developed, offering a selective and environmentally friendly alternative to traditional halogenation. researchgate.net

A comparison of a conventional versus a potential sustainable synthetic approach is highlighted below:

FeatureConventional Method (e.g., Reflux in Ethanol)Sustainable Method (e.g., Microwave-Assisted)
Solvent Ethanol or other organic solventsSolvent-free
Reaction Time Several hoursMinutes nih.goviucr.org
Energy Source Conventional heating (oil bath)Microwave irradiation nih.goviucr.org
Catalyst May require acid or base catalystsCatalyst-free nih.goviucr.org
Yield VariableHigh (e.g., 87%) nih.goviucr.org
Purification Often requires extensive chromatographySimpler workup and purification nih.goviucr.org

Exploration of Advanced Applications in Material Science and Optoelectronics

Thiophene-based molecules are fundamental building blocks for organic electronics due to their excellent charge transport properties and chemical stability. This compound serves as a versatile precursor for creating advanced functional materials.

Emerging applications include:

Organic Field-Effect Transistors (OFETs): The aldehyde group on the thiophene ring is a key functional handle for synthesizing more complex conjugated molecules. Derivatives of alkylated thiophene-3-carbaldehydes are being investigated as crucial starting materials for organic semiconductors used in OFETs. mdpi.com For example, a derivative of the isomeric 4-methyl-thiophene-2-carbaldehyde has been used to create molecules for nonvolatile memory OFETs, demonstrating the potential of this class of compounds. skku.edu The methyl group in this compound can also be used to tune the solubility and packing of the resulting polymers, which is critical for device performance.

Organic Solar Cells (OSCs): Thiophene-based copolymers are widely used as donor materials in the active layer of OSCs. The functionalization of the thiophene ring allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and collection. researchgate.net Polymers incorporating aldehyde-substituted thiophenes are being designed as wide bandgap donors for use with non-fullerene acceptors, a key strategy for achieving high power conversion efficiencies. researchgate.net

Fluorescent Polymers and Sensors: The strong luminescence of thiophene-based compounds makes them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.com The reactivity of the carbaldehyde group allows for the incorporation of the 4-methylthiophene unit into larger polymeric structures or for its conversion into other functional groups that can modulate the material's photophysical properties.

Application AreaRole of this compound DerivativePotential Advantage
OFETs Precursor to π-conjugated organic semiconductors. mdpi.comskku.eduTunable solubility and electronic properties for improved charge mobility.
OSCs Building block for wide bandgap donor polymers. mdpi.comresearchgate.netOptimization of energy levels for efficient exciton (B1674681) dissociation and charge transfer. researchgate.net
OLEDs/Sensors Component of fluorescent and luminescent materials. mdpi.comStrong luminescence and functional handle for creating responsive materials.

Computational-Driven Design and Optimization of this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery and optimization of new materials. By predicting the properties of molecules before they are synthesized, researchers can prioritize the most promising candidates, saving significant time and resources.

Future research will heavily rely on computational methods to:

Predict Electronic and Optical Properties: DFT calculations can accurately predict the HOMO/LUMO energy levels, band gaps, and absorption spectra of novel this compound derivatives. isres.orgresearchgate.netkafkas.edu.trmdpi.com This is crucial for designing materials for OFETs and OSCs with tailored electronic characteristics. Studies on the structural isomer, 3-methylthiophene-2-carbaldehyde, have shown that DFT can effectively simulate spectroscopic data and electronic properties of its derivatives, providing a reliable model for similar investigations on this compound. isres.orgkafkas.edu.tr

Screen Virtual Libraries: High-throughput virtual screening, powered by computational tools, will allow for the rapid evaluation of large libraries of virtual derivatives. This approach can identify molecules with desired properties, such as specific energy levels or charge transport characteristics, for targeted applications.

Computational MethodApplication in this compound ResearchPredicted Properties
Density Functional Theory (DFT) Optimization of molecular geometry and prediction of electronic structure. researchgate.netHOMO/LUMO energies, band gap, ionization potential, electron affinity. isres.orgmdpi.com
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption and emission spectra. isres.orgbohrium.comUV-Vis absorption wavelengths, oscillator strengths, excitation energies. kafkas.edu.trbohrium.com
Molecular Dynamics (MD) Simulation of the bulk morphology and intermolecular packing of materials.Crystal packing, thin-film morphology, charge transport pathways.

Interdisciplinary Research Integrating Biocatalysis with Chemical Synthesis

The synergy between biocatalysis and traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules under mild and highly selective conditions. This interdisciplinary approach is an emerging trajectory for the synthesis of this compound and its derivatives.

Future research directions include:

Enzymatic Synthesis of Aldehydes: While direct biocatalytic synthesis of this compound is not yet established, enzymes such as carboxylic acid reductases (CARs) are capable of converting carboxylic acids to aldehydes. nih.gov Future work could explore the engineering of a CAR or other oxidoreductases to accept a 4-methylthiophene-3-carboxylic acid precursor.

Biocatalytic Cascades: Enzymes can be used in tandem to perform multi-step transformations in a single pot. A potential chemoenzymatic route could involve an enzyme-catalyzed reaction to form the thiophene ring, followed by a subsequent enzymatic oxidation to generate the carbaldehyde. For example, styrene (B11656) oxide isomerase (SOI) has been used to convert aryl epoxides into α-aryl aldehydes, which are then used in further C-C bond-forming enzymatic reactions. nih.gov

Lipase-Catalyzed Reactions: Lipases have demonstrated "promiscuous" activity in catalyzing reactions beyond their natural function, such as Mannich-type reactions. Research has shown that lipases can catalyze the condensation of thiophene-2-carbaldehyde (B41791), an amine, and a ketone to form Mannich bases under mild conditions. mdpi.com This opens the possibility of using this compound in similar enzyme-catalyzed C-C and C-N bond-forming reactions to create novel derivatives.

Whole-Cell Biocatalysis: Using engineered microorganisms as whole-cell catalysts can eliminate the need for costly enzyme purification and cofactor recycling. A future goal could be the development of an E. coli or yeast strain engineered with a metabolic pathway capable of producing this compound or its derivatives from simple starting materials.

Enzyme ClassPotential ApplicationExample Reaction
Oxidoreductases (e.g., CARs) Synthesis of the carbaldehyde from a carboxylic acid precursor. nih.gov4-Methylthiophene-3-carboxylic acid → this compound
Lipases C-N and C-C bond formation using the carbaldehyde as a substrate. mdpi.comMannich reaction: this compound + Amine + Ketone → β-Amino-ketone
Isomerases (e.g., SOI) Generation of reactive aldehyde intermediates for cascade reactions. nih.govAryl Epoxide → α-Aryl Aldehyde
Thioesterases Catalyzing macrocyclization of linear precursors containing thiophene units. beilstein-journals.orgLinear peptide-SNAC → Cyclic Peptide

Q & A

Q. What are the established synthetic routes for 4-Methylthiophene-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclization reactions using sulfur-containing reagents. For example, cyclization with triethylamine and sulfur has been employed for structurally similar thiophene derivatives . To optimize yields:
  • Use anhydrous conditions to minimize side reactions.
  • Monitor reaction progress via TLC or GC-MS (e.g., NIST-referenced GC protocols ).
  • Adjust stoichiometry of aldehydes and methylthio groups to favor regioselectivity.
    Yield improvements (>70%) are achievable by slow addition of reagents and maintaining temperatures between 60–80°C.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and methylthiophene backbone.
  • IR : Strong carbonyl stretch (C=O) near 1680–1720 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]+^+ for C7_7H6_6OS2_2).
  • X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure data from NIST ).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (per SDS guidelines ).

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data across multiple studies (e.g., discrepancies in carbonyl stretches may arise from solvent polarity or hydrogen bonding).
  • Replication : Reproduce synthesis under standardized conditions (e.g., anhydrous DMF vs. aqueous media).
  • Statistical Analysis : Apply multivariate analysis to identify outlier datasets .

Q. What strategies enable regioselective functionalization of this compound for drug development?

  • Methodological Answer :
  • Electrophilic Substitution : Utilize directing groups (e.g., aldehydes) to target C-5 positions.
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis (see protocols for related thiophene-carbaldehydes ).
  • Protection/Deprotection : Temporarily mask the aldehyde group with acetals to prevent side reactions during alkylation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps).
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
  • Docking Studies : For biological applications, simulate interactions with target enzymes using AutoDock Vina .

Q. What crystallographic challenges arise when analyzing this compound derivatives, and how are they addressed?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, integrating high-resolution data (≤1.0 Å) .
  • Disorder : Apply restraints to thermal parameters for methyl and aldehyde groups.
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O) to explain packing motifs (see examples in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.